molecular formula C12H9BrFN3S B2504577 (3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide CAS No. 1436267-00-3

(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide

Cat. No.: B2504577
CAS No.: 1436267-00-3
M. Wt: 326.19
InChI Key: BOENTCXHXUMYQF-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide is a complex organic compound that features a bromine and fluorine-substituted phenyl ring, a thiazole ring, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide typically involves multi-step organic reactions. One common approach is to start with the bromination and fluorination of a phenyl ring, followed by the introduction of a thiazole ring through a cyclization reaction. The final step involves the addition of a cyanamide group under controlled conditions, often using a cyanating agent such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-chlorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide
  • (3-Bromo-4-methylphenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide
  • (3-Bromo-4-iodophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide

Uniqueness

What sets (3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide apart from similar compounds is the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3S/c1-8-6-18-12(16-8)5-17(7-15)9-2-3-11(14)10(13)4-9/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOENTCXHXUMYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN(C#N)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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